Spiro[4.5]dec-2-en-1-one
Overview
Description
Spiro[4.5]dec-2-en-1-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing spiro[4.5]dec-2-en-1-one involves the Rhodium(I)-catalyzed dimerization of ene-vinylidenecyclopropanes. This method is favored due to its mild reaction conditions, good functional group tolerance, and high yield . The reaction typically proceeds through a series of steps including oxidative cyclometallation, reductive elimination, and selective oxidative addition .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis routes that ensure high purity and yield. These methods may include catalytic hydrogenation, oxidation, and intramolecular condensation reactions .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]dec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as Rhodium(I) complexes.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Halogens and nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Spiro[4.5]dec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[4.5]dec-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Spiro[4.5]decane: A similar spirocyclic compound with a fully saturated ring system.
Spiro[4.5]dec-6-en-2-one: Another spirocyclic compound with a different position of the double bond.
Uniqueness: Spiro[4.5]dec-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds .
Properties
IUPAC Name |
spiro[4.5]dec-2-en-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h4-5H,1-3,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLGGVUBCFFSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502058 | |
Record name | Spiro[4.5]dec-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70640-06-1 | |
Record name | Spiro[4.5]dec-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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